2-methoxy-4-pyridin-3-yloxybenzaldehyde
Description
2-Methoxy-4-pyridin-3-yloxybenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 2-position and a pyridin-3-yloxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₁NO₄, with a molecular weight of 245.23 g/mol.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-3-yloxybenzaldehyde |
InChI |
InChI=1S/C13H11NO3/c1-16-13-7-11(5-4-10(13)9-15)17-12-3-2-6-14-8-12/h2-9H,1H3 |
InChI Key |
OUEIZFOVCADPIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CN=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-pyridin-3-yloxybenzaldehyde typically involves the following steps:
Formation of the Pyridine-3-yloxy Intermediate: This can be achieved by reacting pyridine-3-ol with an appropriate halogenated benzene derivative under basic conditions.
Formylation: The final step involves the formylation of the benzene ring, which can be achieved using a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent such as DMF and POCl₃.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-pyridin-3-yloxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pyridine-3-yloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Pyridine-3-yloxy)-2-methoxybenzoic acid.
Reduction: 4-(Pyridine-3-yloxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-pyridin-3-yloxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-pyridin-3-yloxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The pyridine-3-yloxy group can interact with specific amino acid residues in the active site of an enzyme, while the methoxy group can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2-methoxy-4-pyridin-3-yloxybenzaldehyde and selected analogs:
Key Observations:
- Lipophilicity : The pyridine ring and methoxy group may enhance lipophilicity relative to 2-hydroxy-4-methoxybenzaldehyde, improving membrane permeability in biological systems.
- Synthetic Complexity : The trifluoroethoxy-substituted analog from requires multistep synthesis involving nucleophilic substitution and purification under anhydrous conditions , suggesting that the target compound’s synthesis may similarly demand specialized protocols.
Physicochemical Properties
- Solubility : The hydroxyl group in 2-hydroxy-4-methoxybenzaldehyde improves aqueous solubility (~1.2 g/L at 25°C) compared to methoxy- and pyridinyloxy-substituted derivatives, which are likely more soluble in organic solvents.
- Stability : Aldehydes with electron-withdrawing groups (e.g., pyridinyloxy) are prone to oxidation, necessitating storage under inert atmospheres, whereas hydroxyl-substituted analogs may form stable hydrogen-bonded networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
